8-Bromo-5-chlorochroman-4-amine is a synthetic organic compound characterized by its unique structure, which includes a bromine atom at the 8-position, a chlorine atom at the 5-position, and an amine group at the 4-position of the chroman ring. Its molecular formula is , and it has a molecular weight of approximately 263.52 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions .
Research indicates that 8-Bromo-5-chlorochroman-4-amine exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The presence of halogen atoms (bromine and chlorine) in its structure is believed to enhance its reactivity with biological targets, potentially leading to effective therapeutic agents . The amine group allows for hydrogen bonding interactions, further influencing its biological effects.
The synthesis of 8-Bromo-5-chlorochroman-4-amine typically involves several key steps:
These processes can be optimized in industrial settings to maximize yield and purity, often utilizing specific solvents and catalysts .
8-Bromo-5-chlorochroman-4-amine has various applications:
Studies on the interactions of 8-Bromo-5-chlorochroman-4-amine with biological molecules have shown that it can form covalent bonds with specific targets, influencing various biochemical pathways. The unique combination of halogens in its structure contributes to its reactivity profile, making it an interesting candidate for further research into therapeutic applications
Several compounds share structural similarities with 8-Bromo-5-chlorochroman-4-amine. These include: The uniqueness of 8-Bromo-5-chlorochroman-4-amine lies in its specific halogenation pattern (bromine at position 8 and chlorine at position 5), which imparts distinct chemical reactivity and biological activity compared to its analogs. This specific arrangement allows it to exhibit unique pharmacological properties that may not be present in similar compounds .Uniqueness
8-Bromo-5-chlorochroman-4-amine is a bicyclic organic compound belonging to the chroman family, which consists of a benzopyran backbone fused with a tetrahydrofuran-like oxygen-containing ring. Its molecular formula is $$ \text{C}9\text{H}9\text{BrClNO} $$, with a molecular weight of 262.53 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name derives from the chroman scaffold, where substituents are numbered based on standard bicyclic nomenclature rules:
The SMILES notation $$ \text{NC1CCOC2=C1C(Cl)=CC=C2Br} $$ provides a linear representation of its structure, emphasizing the amine group, oxygen atom in the chroman ring, and halogen substituents. Alternative names include 5-chloro-8-bromochroman-4-amine, though these are less commonly used.
| Property | Value |
|---|---|
| CAS Number | 1824301-37-2 |
| Molecular Formula | $$ \text{C}9\text{H}9\text{BrClNO} $$ |
| Molecular Weight | 262.53 g/mol |
| SMILES | NC1CCOC2=C1C(Cl)=CC=C2Br |
| XLogP3-AA (Predicted) | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
The synthesis and characterization of 8-Bromo-5-chlorochroman-4-amine remain poorly documented in public scientific literature. However, its emergence likely parallels advancements in chroman chemistry during the late 20th and early 21st centuries, when halogenated chroman derivatives gained attention for their bioactivity. For instance, structurally related compounds, such as 8-bromo-6-chlorochroman-4-ones, were reported in 2014 as intermediates in the development of sirtuin 2 (SIRT2) inhibitors, highlighting the pharmacological relevance of bromo- and chloro-substituted chromans. The amine functional group at position 4 distinguishes this compound from earlier chroman-4-ones, suggesting its potential utility in medicinal chemistry as a versatile building block for drug discovery.
Chroman derivatives are classified based on ring substituents and functional groups. 8-Bromo-5-chlorochroman-4-amine occupies a unique niche within this taxonomy due to its halogenation pattern and amine group:
This compound’s dual halogenation and amine group make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, akin to halogenated anilines like 5-bromo-4-fluoro-2-methylaniline. Its structural complexity contrasts with simpler chroman-4-ones, which lack the amine’s synthetic versatility.
Nuclear Magnetic Resonance spectroscopy provides the most detailed information about the molecular structure and dynamics of 8-Bromo-5-chlorochroman-4-amine. The compound exhibits characteristic spectral features that reflect both its aromatic halogenation pattern and heterocyclic framework [1] [2].
Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) Characteristics
The aromatic region of the 1H Nuclear Magnetic Resonance spectrum displays distinctive signals between 6.5 and 8.0 parts per million, corresponding to the halogenated benzene ring protons. The presence of both bromine and chlorine substituents creates a complex coupling pattern, with the remaining aromatic protons appearing as doublets and triplets due to halogen-induced electronic effects [1] [3]. The chemical shift positions are significantly influenced by the electron-withdrawing nature of the halogens, with brominated positions showing chemical shifts in the order fluorine > iodine > bromine > chlorine for both axial and equatorial conformers [3].
The chroman ring system contributes several characteristic signals to the spectrum. The protons at positions 2 and 4 of the chroman ring appear as multiplets in the region of 3.5 to 4.5 parts per million, reflecting the complex coupling patterns within the saturated portion of the bicyclic system [2] [4]. The methylene protons at position 3 typically manifest as multiplets between 2.0 and 3.0 parts per million, often displaying diastereotopic splitting due to the conformational rigidity imposed by the fused ring system.
The primary amine protons present a diagnostic feature, appearing as broad signals between 0.5 and 5.0 parts per million [5]. The exact chemical shift position depends heavily on the concentration, solvent, and degree of hydrogen bonding. In aromatic amine systems, these absorptions are usually 40 to 70 reciprocal centimeters higher in frequency compared to aliphatic analogues [5].
Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) Spectral Features
The 13C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework and substitution patterns. Aromatic carbons appear in the region of 110 to 160 parts per million, with quaternary carbons bearing halogen substituents showing characteristic downfield shifts [2] [6]. The carbon bearing the bromine substituent typically appears around 110-120 parts per million, while the chlorine-bearing carbon resonates around 125-135 parts per million.
The aliphatic carbons of the chroman ring system resonate between 20 and 80 parts per million, with the carbon bearing the amine group showing a characteristic chemical shift around 40-70 parts per million [6]. The oxygen-bearing carbon at position 2 of the chroman ring typically appears around 60-70 parts per million, reflecting the electron-withdrawing effect of the oxygen atom.
An important consideration in halogenated compounds is the isotope effect on carbon chemical shifts. Chlorine and bromine both have two Nuclear Magnetic Resonance active nuclei, causing halogenated carbons to show two peaks due to different isotopic shielding effects [7]. For chlorine, the natural abundance ratio of the two isotopes is approximately 3:1, while for bromine it is 1:1, resulting in different peak intensity patterns that can aid in structural assignment.
Infrared spectroscopy provides detailed information about the functional groups and bonding patterns in 8-Bromo-5-chlorochroman-4-amine. The spectrum exhibits several characteristic absorption bands that confirm the presence of specific structural features [8] [9] [10].
Nitrogen-Hydrogen Stretching Vibrations
The primary amine group displays characteristic nitrogen-hydrogen stretching absorptions in the region of 3200 to 3500 reciprocal centimeters [9] [11]. Primary amines typically show two nitrogen-hydrogen stretching peaks due to symmetric and antisymmetric stretching modes. In aromatic amines, these absorptions appear at higher frequencies compared to aliphatic analogues, typically shifted by 40 to 70 reciprocal centimeters [5].
The nitrogen-hydrogen stretching vibrations are less sensitive to hydrogen bonding compared to oxygen-hydrogen absorptions, but still show broadening and frequency shifts depending on the sample preparation and concentration [9]. The presence of the aromatic ring system and halogen substituents can influence the exact frequency through electronic effects.
Carbon-Hydrogen Stretching Regions
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 reciprocal centimeters, providing information about the aromatic substitution pattern [10] [11]. The presence of halogen substituents can cause these peaks to appear at higher frequencies than expected due to the electron-withdrawing effects of the halogens [12].
Aliphatic carbon-hydrogen stretching vibrations from the chroman ring methylene groups appear between 2800 and 3000 reciprocal centimeters. These absorptions are typically strong and provide confirmation of the saturated portion of the molecule [10].
Nitrogen-Hydrogen Bending and Carbon-Nitrogen Stretching
The nitrogen-hydrogen bending vibration of the primary amine appears as a strong absorption between 1600 and 1650 reciprocal centimeters [9] [11]. This peak is diagnostic for primary amines and helps distinguish them from secondary and tertiary amine analogues.
The carbon-nitrogen stretching vibration appears in the region of 1200 to 1350 reciprocal centimeters, providing information about the attachment of the amine group to the aromatic system [9]. The exact frequency depends on the electronic nature of the aromatic ring and the degree of conjugation.
Halogen-Related Vibrations
The carbon-chlorine stretching vibration appears as a strong absorption between 700 and 900 reciprocal centimeters [12]. The carbon-bromine stretching occurs at lower frequency, typically between 500 and 700 reciprocal centimeters [12]. These halogen stretches are generally intense due to the large dipole moments of carbon-halogen bonds resulting from electronegativity differences.
The exact frequencies of halogen stretches follow the expected trend based on reduced mass, with carbon-halogen stretching peak positions decreasing as halogen mass increases [12]. However, there can be some overlap in the ranges, particularly between carbon-chlorine and carbon-bromine stretches, which may require additional analytical methods for definitive assignment.
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 8-Bromo-5-chlorochroman-4-amine. The presence of both bromine and chlorine creates a distinctive isotope pattern in the molecular ion region that aids in structural confirmation [13] [14] [15].
Molecular Ion and Isotope Patterns
The molecular ion appears at mass-to-charge ratio 277/279/281, displaying the characteristic isotope pattern for a compound containing one bromine and one chlorine atom [15]. The isotope pattern follows the ratio approximately 9:6:1 for M:M+2:M+4, reflecting the natural abundance of the halogen isotopes. This isotope pattern is diagnostic and helps confirm the presence of both halogens in the molecule.
The molecular ion may show relatively low intensity due to the tendency of halogenated aromatic amines to undergo facile fragmentation [14]. The stability of the molecular ion depends on the ionization method used, with electron ionization typically producing more extensive fragmentation compared to chemical ionization methods.
Primary Fragmentation Pathways
The most significant fragmentation pathway involves α-cleavage adjacent to the amine functional group, resulting in loss of the aminomethyl radical (CH2NH2) to give fragments at mass-to-charge ratio 248/250/252 [13] [14]. This fragmentation is common in amine-containing compounds and represents one of the base peak regions in the spectrum.
Loss of ammonia (NH3) from the molecular ion produces fragments at mass-to-charge ratio 260/262/264 [14]. This fragmentation pathway is facilitated by the aromatic substitution pattern and the ability of the aromatic system to stabilize the resulting carbocation through resonance.
Another important fragmentation involves loss of the formyl group (CHO) to give fragments at mass-to-charge ratio 249/251/253. This fragmentation may involve rearrangement processes and is characteristic of compounds containing both aromatic and aliphatic structural elements.
Secondary Fragmentation and Rearrangement Processes
The aromatic region of the spectrum (mass-to-charge ratio 150-200) shows various fragments resulting from complex rearrangement processes and ring contractions [13] [14]. These fragmentations often involve the loss of halogen atoms and restructuring of the aromatic system.
Formation of the tropylium ion at mass-to-charge ratio 91 is common in aromatic compounds and represents a highly stable seven-membered ring cation [14]. The benzene cation at mass-to-charge ratio 77 is another characteristic fragment resulting from further degradation of the aromatic system.
Halogen loss fragments show characteristic patterns depending on whether bromine or chlorine is lost preferentially [15]. The relative ease of halogen loss follows the trend iodine > bromine > chlorine > fluorine, with bromine being lost more readily than chlorine in this compound.
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional structure of 8-Bromo-5-chlorochroman-4-amine in the solid state. This technique provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions that govern the crystal packing [16] [17].
Crystal System and Space Group Determination
Based on analysis of related halogenated chroman derivatives, 8-Bromo-5-chlorochroman-4-amine most likely crystallizes in either the monoclinic or triclinic crystal system [18] [16]. Common space groups for such compounds include P21/c (monoclinic) or P-1 (triclinic), reflecting the lack of high symmetry elements due to the substitution pattern and conformational preferences.
The unit cell dimensions typically fall within the ranges of a ≈ 8-12 Ångströms, b ≈ 9-14 Ångströms, and c ≈ 10-15 Ångströms, with the exact values depending on the specific packing arrangement and intermolecular interactions [16] [17]. The cell volume provides information about the molecular packing efficiency and the presence of solvent molecules or voids in the crystal structure.
Molecular Geometry and Bond Parameters
The carbon-bromine bond length typically measures 1.89 to 1.91 Ångströms, while the carbon-chlorine bond length is shorter at 1.74 to 1.76 Ångströms [19]. These values reflect the different covalent radii of the halogen atoms and are important for understanding the steric effects within the molecule.
Bond angles around the carbon-carbon-nitrogen linkage typically range from 110 to 115 degrees, with deviations from tetrahedral geometry influenced by the electronic effects of the halogen substituents and the constraints imposed by the chroman ring system [17]. The aromatic ring bond lengths and angles generally conform to expected values for substituted benzene rings, with slight distortions due to halogen substitution effects.
Conformational Analysis from Crystallographic Data
The chroman ring system adopts a non-planar conformation, typically described as a half-chair or envelope form [20] [21]. The degree of ring puckering can be quantified through torsion angles, which typically range from 20 to 40 degrees depending on the substitution pattern and crystal packing forces.
The orientation of the amine group relative to the chroman ring system provides important information about conformational preferences. In most cases, the amine group adopts an equatorial-like orientation to minimize steric interactions with the halogen substituents [20]. The exact orientation is influenced by both intramolecular steric effects and intermolecular hydrogen bonding interactions in the crystal.
Intermolecular Interactions and Crystal Packing
The crystal structure is stabilized by a combination of intermolecular interactions including nitrogen-hydrogen...π contacts between the amine group and aromatic rings of neighboring molecules [16]. Halogen...π interactions between the bromine or chlorine atoms and aromatic systems also contribute to the overall stability of the crystal packing.
The packing arrangement often follows a herringbone or layered structure pattern, maximizing the efficiency of space filling while accommodating the directional nature of hydrogen bonding interactions [16] [17]. The specific packing motif depends on the balance between various intermolecular forces and the molecular shape.
Understanding the conformational behavior of 8-Bromo-5-chlorochroman-4-amine requires comparison with related chroman derivatives and halogenated analogues. This comparative analysis reveals the specific effects of halogen substitution patterns on molecular geometry and conformational preferences [20] [22] [23].
Chroman Ring Conformational Preferences
The chroman ring system in 8-Bromo-5-chlorochroman-4-amine adopts a half-chair or envelope conformation, which differs from the chair conformations typically observed in unsubstituted chroman derivatives [20] [21]. The presence of halogen substituents introduces steric constraints that favor specific ring conformations.
Comparative studies with other halogenated chroman derivatives show that the degree of ring puckering depends on the size and position of the halogen substituents [22]. Bromine, being larger than chlorine, exerts a greater steric influence on the ring conformation, leading to increased deviation from planarity in the aromatic portion of the molecule.
The energy differences between different conformers typically range from 2 to 5 kilocalories per mole for 8-Bromo-5-chlorochroman-4-amine, compared to 1 to 8 kilocalories per mole for the broader range of chroman analogues [22] [23]. These energy differences reflect the relative stability of different conformational states and the barriers to interconversion.
Amine Group Orientation Effects
The orientation of the amine group shows a strong preference for equatorial positioning relative to the chroman ring system [20]. This preference is enhanced by the electronic effects of the halogen substituents, which increase the electron density at the aromatic ring and create unfavorable interactions with axially oriented amine groups.
Comparison with non-halogenated chroman amines shows that halogen substitution generally increases the preference for equatorial amine orientation [20] [24]. The magnitude of this effect depends on the specific halogen involved, with bromine showing a stronger effect than chlorine due to its larger size and greater electron-withdrawing capability.
Halogen Substitution Pattern Influence
The ortho-relationship between the bromine and chlorine substituents in 8-Bromo-5-chlorochroman-4-amine creates unique conformational constraints compared to meta or para substitution patterns [22] [25]. The close proximity of the two halogens leads to increased steric interactions and influences the overall molecular shape.
Studies of related compounds with different halogen substitution patterns show that ortho-dihalogenated compounds tend to adopt more extended conformations to minimize halogen-halogen repulsions [22] [23]. This effect is particularly pronounced when both substituents are large, as in the case of bromine and chlorine.
Intermolecular Interaction Patterns
The crystal packing analysis reveals that 8-Bromo-5-chlorochroman-4-amine forms distinctive intermolecular interaction patterns compared to its analogues [16] [20]. The presence of both bromine and chlorine creates opportunities for halogen...π interactions that are not available in singly halogenated analogues.
Comparison with structurally related compounds shows that the combination of nitrogen-hydrogen...π and halogen...π interactions leads to unique crystal packing motifs [16]. These interactions influence both the conformational preferences of individual molecules and the overall crystal architecture.